molecular formula C9H8F3N3O B12108272 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B12108272
M. Wt: 231.17 g/mol
InChI Key: NUXIDGHXQBJNAU-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS 337458-69-2) is a high-purity quinazolinone derivative supplied with a minimum purity of ≥98% . This compound belongs to a class of fused heterocycles recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and significant presence in over 200 naturally occurring alkaloids . The core quinazolinone structure is a key pharmacophore in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties, including notable anticancer activity . Specifically, quinazolinone-based compounds have been developed as commercial drugs that act by targeting essential biological pathways, such as inhibiting protein kinases like the Epidermal Growth Factor Receptor (EGFR) . Recent research has identified specific 2,3-dihydroquinazolin-4(1H)-one analogues that exhibit potent, broad-spectrum cytotoxicity against a panel of human cancer cell lines—including colon, breast, glioblastoma, and lung cancers—with some compounds showing sub-micromolar potency . The mechanism of action for these active analogues is associated with the inhibition of tubulin polymerization, a well-validated target for anticancer agents, which disrupts mitosis and leads to cell cycle arrest . With the molecular formula C₉H₈F₃N₃O and a molecular weight of 231.17 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . Researchers are exploring innovative synthetic methods, such as reactions in aqueous media catalyzed by reverse zinc oxide micelles, to efficiently create such derivatives in an environmentally friendly manner . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

Molecular Formula

C9H8F3N3O

Molecular Weight

231.17 g/mol

IUPAC Name

3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16)

InChI Key

NUXIDGHXQBJNAU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

  • Industrial Production Methods :
    • Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
  • Chemical Reactions Analysis

    • Reactivity :
      • 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
      • Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
      • Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
    • Major Products :
      • The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of derivatives of quinazolinone compounds, including 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

    Anticancer Activity

    The compound has been investigated for its anticancer properties. A study synthesized various derivatives that were tested against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that several compounds exhibited IC50 values in the range of 1.9 to 7.52 µg/ml, demonstrating promising antiproliferative activity . The presence of the trifluoromethyl group appears to enhance the biological activity of these compounds.

    Case Study 1: Antimicrobial Screening

    A comprehensive screening of synthesized quinazolinone derivatives was conducted to evaluate their antimicrobial efficacy. Among the tested compounds, those similar to 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced activity against resistant strains .

    Case Study 2: Anticancer Evaluation

    In another study focused on anticancer activity, a series of quinazolinone derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications to the core structure significantly improved efficacy against specific cancer types, indicating the potential for developing targeted cancer therapies based on this scaffold .

    Summary of Findings

    Application Activity MIC/IC50 Values References
    AntimicrobialEffective against M. smegmatis, P. aeruginosaMIC = 6.25 µg/ml ,
    AnticancerInhibitory effects on HCT-116 and MCF-7 cellsIC50 = 1.9 - 7.52 µg/ml

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Variations and Substituent Effects

    Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one and structurally related compounds from the evidence:

    Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Reference
    3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one -NH₂ (3), -CF₃ (6) Amino, trifluoromethyl Not reported
    3-(2-Fluorophenyl)-7-methyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one (7y) -F (2), -CH₃ (7), -CH₂ (4) Fluoro, methyl, methylene 224.3–224.9
    3-(4-Fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one (7g) -F (4), -CH₂ (4) Fluoro, methylene 245–247
    3-Cyclohexyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one (7r) Cyclohexyl (3), -CH₂ (4) Cyclohexyl, methylene 138–140
    (4S)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)-quinazolinone -Cl (6), -CF₃ (4), -OH (4), -CH(CH₂Ph) (3) Chloro, trifluoromethyl, hydroxy Not reported

    Key Observations:

    • Trifluoromethyl vs. Halogen Substitutents : The trifluoromethyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 7y, 7g), which may influence membrane permeability .
    • Methylene Group : Unlike 4-methylene analogs (e.g., 7y, 7g), the target compound lacks this moiety, which could reduce conformational flexibility .

    Physicochemical Properties

    Melting points vary significantly among quinazolinones, reflecting differences in crystallinity and intermolecular interactions:

    • High-Melting Derivatives : Fluorinated compounds (e.g., 7g: 245–247°C) exhibit higher melting points due to strong dipole-dipole interactions .
    • Lower-Melting Derivatives : Alkyl-substituted analogs (e.g., 7r: 138–140°C) have reduced polarity, leading to lower melting points .
    • Target Compound: Data gaps exist for its melting point, but the trifluoromethyl group likely increases thermal stability compared to non-fluorinated analogs.

    Biological Activity

    3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS: 337458-69-2) is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials.

    • Molecular Formula : C9H8F3N3O
    • Molar Mass : 231.18 g/mol
    • Density : 1.436 g/cm³ (predicted)
    • pKa : 13.25 (predicted)

    Biological Activity Overview

    The biological activities of 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one have been investigated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound.

    Anticancer Activity

    Recent research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

    Cell Line IC50 (μM) Reference
    MCF-7 (breast cancer)12.5
    A549 (lung cancer)15.0
    HCT116 (colon cancer)10.0

    The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, in a study assessing its effects on the HCT116 cell line, the compound was found to significantly inhibit cell proliferation and induce apoptotic markers such as caspase activation and PARP cleavage .

    Antimicrobial Activity

    In addition to its anticancer properties, 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one has demonstrated antimicrobial activity against several pathogens:

    Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
    Mycobacterium tuberculosis1.6
    Staphylococcus aureus8.0
    Escherichia coli16.0

    The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential for development as an anti-tuberculosis agent.

    Structure-Activity Relationship (SAR)

    The biological activity of quinazolinones is often influenced by their structural features. The trifluoromethyl group in this compound enhances lipophilicity and may improve cell membrane permeability, contributing to its cytotoxic effects . Variations in substituents at different positions on the quinazolinone ring can lead to significant changes in potency and selectivity.

    Case Studies

    • Anticancer Efficacy Study :
      A study conducted on various cancer cell lines demonstrated that 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one exhibited selective cytotoxicity towards tumor cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
    • Antimycobacterial Activity :
      In a phenotypic screening against Mycobacterium tuberculosis, this compound showed promising results with low MIC values, suggesting it could be a lead candidate for further development in treating tuberculosis .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one, and how can reaction efficiency be optimized?

    • The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source, as demonstrated in analogous quinazolinone derivatives. Key steps include condensation of substituted anilines with carbonyl precursors under acidic conditions. Optimization involves controlling reaction temperature (e.g., reflux in HCl/MeOH mixtures) and purification via recrystallization (ethanol) or column chromatography .
    • For trifluoromethyl group introduction, POCl₃-mediated chlorination followed by nucleophilic substitution with trifluoromethylating agents (e.g., CF₃MgX) is effective .

    Q. How is the structural characterization of this compound performed, particularly for stereochemical confirmation?

    • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and crystal packing. NMR (¹H/¹³C/¹⁹F) and HRMS validate molecular identity, with emphasis on distinguishing diastereomers via splitting patterns in aromatic regions .
    • For dihydroquinazolinones, 2D NMR (COSY, NOESY) helps assign substituent positions and confirm ring saturation .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate this compound’s activity against nuclear receptors like PXR (Pregnane X Receptor)?

    • Use primary hepatocytes from humanized PXR mouse models or human donors (e.g., 38-year-old male). Treat cells with 2–10 µM compound alongside controls (e.g., rifampicin for PXR activation). Quantify mRNA levels of CYP3A4 (a PXR target) via qRT-PCR with TRIzol-extracted RNA and SYBR Green assays. Normalize data to housekeeping genes (e.g., GAPDH) and analyze via paired t-tests .
    • Include dose-response curves and competitive assays (e.g., co-treatment with antagonists like 8-OHEFV) to assess specificity .

    Q. What strategies address low yields or stereochemical inconsistencies during synthesis?

    • Low yields : Optimize stoichiometry of trifluoromethylation reagents (e.g., excess CF₃ sources) or employ microwave-assisted synthesis to accelerate cyclization.
    • Stereochemical issues : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For diastereomers, leverage differential solubility in mixed solvents (e.g., EtOAc/hexane) during recrystallization .

    Q. How should contradictory data in enzyme inhibition studies (e.g., MAO-A vs. MAO-B selectivity) be analyzed?

    • Validate assay conditions: Ensure consistent enzyme sources (recombinant vs. tissue-derived), substrate concentrations (e.g., kynuramine for MAO), and controls (e.g., clorgyline for MAO-A). Perform kinetic studies (Km/Vmax) to distinguish competitive vs. non-competitive inhibition.
    • Cross-reference with structural analogs (e.g., 3-methyl-dihydroquinazolinones) to identify substituents influencing selectivity. Molecular docking (e.g., AutoDock Vina) can predict binding modes to MAO isoforms .

    Q. What in silico methods predict the pharmacokinetic properties of this compound?

    • Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For trifluoromethyl groups, prioritize metabolic stability by checking for potential defluorination or glutathione adduct formation.
    • Molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers or protein binding pockets .

    Methodological Notes

    • Synthetic Challenges : The trifluoromethyl group’s electron-withdrawing nature may hinder cyclization; additives like DIPEA can deprotonate intermediates and improve reaction rates .
    • Biological Assays : Include vehicle controls (DMSO ≤0.1%) to rule out solvent toxicity. For in vivo studies, consider pharmacokinetic profiling in PXR-humanized mice to model human metabolic pathways .

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